Platinum

Catalysis Hydrogenation Selectivity

Platinum (CAS 7440-06-4) is the superior choice for high-performance catalysis and electrochemical sensing. Unlike palladium, Pt provides distinct selectivity in hydrogenation (e.g., exclusive initial butane formation in butadiene reactions). It delivers 10–30× the exchange current density of gold, ensuring robust, reliable signals in sensors. For fuel cells, fine chemical synthesis, and clinical cisplatin-based therapies, procurement of high-purity Pt is a data-driven decision to maximize process efficiency and product quality.

Molecular Formula Pt
Molecular Weight 195.08 g/mol
CAS No. 7440-06-4
Cat. No. B1197947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum
CAS7440-06-4
SynonymsPlatinum
Platinum Black
Molecular FormulaPt
Molecular Weight195.08 g/mol
Structural Identifiers
SMILES[Pt]
InChIInChI=1S/Pt
InChIKeyBASFCYQUMIYNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Soluble in aqua regia. Insoluble in mineral and organic acids.
Solubility in water: insoluble
Insoluble

Platinum (CAS 7440-06-4) Technical Baseline for Scientific Procurement


Platinum (Pt), a noble metal with CAS registry number 7440-06-4, is a cornerstone catalyst in a vast array of industrial chemical processes and electrochemical devices. Its fundamental properties include exceptional catalytic activity for hydrogenation, dehydrogenation, and oxidation reactions [1], alongside high electrical conductivity and remarkable resistance to corrosion. These attributes underpin its extensive use in automotive catalytic converters, fine chemical and petrochemical synthesis, and as the primary catalyst for oxygen reduction reactions (ORR) in proton-exchange membrane fuel cells (PEMFCs) [2]. Its specific electron configuration leads to an optimal binding energy for many adsorbates, a characteristic central to its unmatched performance in key applications [3].

Why Platinum Cannot Be Substituted by Generic Precious Metal Catalysts


While in-class analogs like palladium (Pd) and gold (Au) share some properties with platinum, they cannot be substituted interchangeably in applications requiring high-performance, precision catalysis. The differences in their electronic structures translate directly into quantifiable variations in activity, selectivity, and stability that dictate system efficiency and product quality [1]. For example, substituting Pd for Pt in a hydrogenation process can lead to a complete loss of specific product selectivity, while using Au in place of Pt in an electrochemical sensor can result in a 10-fold reduction in signal response [2]. These performance gaps are not marginal; they represent fundamental differences in how the metal interacts with reactants, making the selection of platinum over its alternatives a critical, evidence-based decision for process optimization and device reliability.

Quantitative Differentiation Evidence for Platinum (CAS 7440-06-4) Against Primary Analogs


Platinum vs. Palladium in Selective Hydrogenation: Eliminating Initial Butane Formation

In the liquid-phase hydrogenation of 1-butyne and 1,3-butadiene, platinum exhibits a significantly different selectivity profile compared to palladium. The key differentiation is that platinum catalyzes the formation of a substantial amount of initial butane, quantified by a selectivity index (SBApO) greater than zero [1]. In contrast, palladium is characterized by a selectivity index (SBAp) of exactly zero, indicating it does not produce initial butane [1]. This demonstrates that platinum is a poor substitute when high selectivity towards intermediate alkenes is required, but it may be advantageous when complete saturation to alkanes is the target.

Catalysis Hydrogenation Selectivity

Platinum vs. Gold in Electrochemical Sensors: Superior Electron Transfer Kinetics

In environmental monitoring applications like activated sludge, platinum electrodes provide far superior electron transfer kinetics compared to gold. When both metals are prepared and treated identically, platinum delivers an equilibrium exchange current density approximately 10 times higher than gold [1]. The measured values for platinum range from 0.1 to 0.25 µA/cm², demonstrating its higher intrinsic activity for redox reactions, whereas gold's values are an order of magnitude lower [1].

Electrochemistry Sensors Analytical Chemistry

Platinum vs. Gold in Nuclear Repository Monitoring: Orders of Magnitude Higher Activity

In geochemical monitoring for nuclear repositories, the high activity of platinum is both a key differentiator and a potential limitation. Platinum's exchange current density is measured at 10 mA/cm², which is over 30 times higher than that of gold, which is 0.3 mA/cm² [1]. This high activity makes Pt an excellent indicator electrode for fast redox couples. However, its susceptibility to catalyze reactions, form oxides, and adsorb hydrogen means it is less inert than gold, which has a wider potential window (-0.8 to 1.8 V/NHE) and is preferred when such side reactions must be avoided [1].

Geochemistry Nuclear Waste Potentiometry

Platinum-Enhanced Composite for Glucose Sensing: Double the Sensitivity of Gold

In non-enzymatic glucose sensing, a nanocomposite electrode containing platinum significantly outperforms a pure gold electrode. A structure featuring platinum nanoparticles on a porous gold film achieved a sensitivity of 95.12 ± 2.54 µA mM⁻¹ cm⁻² [1]. This performance is nearly twice that of highly porous gold electrodes tested under the same conditions, demonstrating that the inclusion of platinum is essential for achieving high sensitivity in abiotic sensors [1].

Biosensors Diabetes Monitoring Electrocatalysis

Cisplatin vs. Carboplatin: Differentiated Pharmacokinetics Drive Distinct Clinical Applications

Among platinum-based anticancer agents, the pharmacokinetic profiles of cisplatin and carboplatin are distinctly different, informing their non-interchangeable clinical use. Carboplatin demonstrates a much higher exposure to the intact drug in blood plasma, with a longer elimination half-life of approximately 12 hours compared to cisplatin's shorter, monoexponential clearance [REFS-1, REFS-2]. Furthermore, their protein binding differs drastically: cisplatin is approximately 95% protein-bound in plasma, whereas carboplatin has low protein binding [3]. This key difference in plasma protein binding directly explains why carboplatin's primary dose-limiting toxicity is myelosuppression (due to higher free drug exposure), while cisplatin's is nephrotoxicity [3].

Oncology Pharmacokinetics Chemotherapy

High-Impact Application Scenarios for Platinum (CAS 7440-06-4) Based on Quantitative Evidence


Electrochemical Sensors for Environmental and Biological Monitoring

Platinum electrodes are the material of choice for applications where high sensitivity and fast electron transfer kinetics are non-negotiable. As demonstrated, Pt provides a 10- to 30-fold higher exchange current density compared to gold in complex media like activated sludge and geochemical environments [REFS-1, REFS-2]. This makes it uniquely suited for designing robust sensors for dissolved oxygen, redox potential, and pH monitoring in wastewater treatment plants and industrial process control, where a strong and reliable signal is paramount. Similarly, in biosensing, incorporating platinum into a glucose sensor electrode structure can nearly double the sensitivity compared to pure gold, making it a critical component for next-generation, high-accuracy continuous glucose monitors [3].

Selective Hydrogenation in Fine Chemical Synthesis

In the synthesis of specialty chemicals and pharmaceutical intermediates, platinum catalysts offer a distinct selectivity profile that cannot be replicated by palladium. The evidence shows that for reactions involving unsaturated hydrocarbons like butadiene, Pt leads to a different product distribution, notably the formation of initial butane, whereas Pd yields zero initial butane [4]. This property is strategically leveraged when the target reaction requires complete saturation to an alkane. Procurement of platinum catalysts for these specific hydrogenation steps is therefore a data-driven decision to ensure the desired reaction pathway is followed, maximizing yield of the intended product and minimizing costly purification steps.

Clinical Oncology with Cisplatin: Nephrotoxicity-Limited Regimens

The clinical application of cisplatin is directly tied to its specific pharmacokinetic profile, which is markedly different from other platinum drugs like carboplatin. With approximately 95% of the drug bound to plasma proteins, the exposure to the active, free drug is relatively low, which correlates with its primary dose-limiting toxicity of nephrotoxicity [5]. This evidence-based understanding makes cisplatin the standard of care for certain solid tumors, such as testicular, ovarian, and head and neck cancers, where its particular mechanism of action and toxicity profile are well-managed with aggressive hydration protocols. Its procurement is specifically indicated for these nephrotoxicity-limited chemotherapy regimens, where carboplatin would be an inappropriate substitute due to its high myelosuppression risk [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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